molecular formula C23H26O10 B2576880 Farrerol 4'-O-beta-D-glucopyranoside CAS No. 1421704-70-2

Farrerol 4'-O-beta-D-glucopyranoside

Cat. No.: B2576880
CAS No.: 1421704-70-2
M. Wt: 462.451
InChI Key: MFYKJSBELPBPGQ-UZLUQKTDSA-N
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Description

Farrerol 4'-O-β-D-glucopyranoside is a glucosylated derivative of farrerol, a naturally occurring 2,3-dihydroflavonoid isolated from plants such as Rhododendron species. Farrerol itself exhibits significant antioxidant, anti-inflammatory, and nephroprotective properties, primarily through activation of the Nrf2/ARE pathway and modulation of PINK1/Parkin-mediated mitophagy . Current research on farrerol derivatives suggests that glycosylation can alter pharmacokinetic profiles and biological activity, making this compound of interest for therapeutic applications, particularly in renal and inflammatory diseases .

Properties

IUPAC Name

(2S)-5,7-dihydroxy-6,8-dimethyl-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O10/c1-9-17(26)10(2)22-16(18(9)27)13(25)7-14(32-22)11-3-5-12(6-4-11)31-23-21(30)20(29)19(28)15(8-24)33-23/h3-6,14-15,19-21,23-24,26-30H,7-8H2,1-2H3/t14-,15+,19+,20-,21+,23+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYKJSBELPBPGQ-UZLUQKTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C2C(=C1O)C(=O)C[C@H](O2)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Farrerol 4’-O-beta-D-glucopyranoside involves the glycosylation of farrerol with glucose. This reaction typically requires the presence of a glycosyl donor and an appropriate catalyst to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of Farrerol 4’-O-beta-D-glucopyranoside can be achieved through enzymatic synthesis. This method utilizes engineered β-glucosidase in organic solvents and ionic liquids to catalyze the glycosylation reaction . The reaction conditions are optimized to achieve high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Farrerol 4’-O-beta-D-glucopyranoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize Farrerol 4’-O-beta-D-glucopyranoside.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides and amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of Farrerol 4’-O-beta-D-glucopyranoside with enhanced biological activities .

Scientific Research Applications

Biological Applications

1. Anti-inflammatory Properties
Farrerol 4'-O-beta-D-glucopyranoside has demonstrated significant anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines and reduces oxidative stress in cellular models. The compound exerts its effects by inhibiting pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are crucial in the inflammatory response .

2. Antioxidant Activity
The antioxidant properties of this compound contribute to its potential in preventing oxidative damage in cells. This property is particularly valuable in formulations aimed at promoting skin health and combating aging .

3. Antimicrobial Effects
Studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains, including multi-drug resistant pathogens. This makes it a candidate for developing new antimicrobial agents .

Medical Research Applications

1. Cancer Treatment
this compound exhibits promising anticancer properties. In vivo studies have shown that it can inhibit tumor growth significantly in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg . Case studies have reported its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its therapeutic potential .

2. Treatment of Inflammatory Diseases
The compound's anti-inflammatory effects suggest potential applications in treating conditions such as arthritis and other inflammatory diseases. Clinical investigations are ongoing to evaluate its efficacy in reducing inflammation markers in animal models .

Industrial Applications

This compound is utilized in the formulation of health supplements and cosmetic products due to its antioxidant and anti-aging properties. The compound's ability to enhance skin health and provide protection against environmental stressors makes it an attractive ingredient for cosmetic formulations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The table below highlights key structural and functional differences between Farrerol 4'-O-β-D-glucopyranoside and related flavonoid glucosides:

Compound Name Aglycone Core Glycosylation Position Key Substituents Biological Activities Mechanism of Action Source
Farrerol 4'-O-β-D-glucopyranoside 2,3-Dihydroflavonoid 4'-OH β-D-glucopyranose Antioxidant, anti-inflammatory, nephroprotective Nrf2 activation, PINK1/Parkin mitophagy Rhododendron spp.
Ozturkoside A () Chrysoeriol 7-OH 2'-O-caffeoyl-6'-O-acetyl-glucosyl Not explicitly reported; likely antioxidant Potential ROS scavenging Plant extracts
Luteolin 4'-O-β-D-glucopyranoside () Luteolin 4'-OH β-D-glucopyranose Antioxidant, anti-inflammatory Free radical scavenging (DPPH/TEAC assays) Bauhinia tarapotensis
Ophioglonol 4'-O-β-D-glucopyranoside () Ophioglonol 4'-OH β-D-glucopyranose Anti-HBV activity Unclear; structural interaction with viral targets Ophioglossum petiolatum
Cirsiliol 4’-O-β-D-glucopyranoside () Cirsiliol 4’-OH β-D-glucopyranose Anti-proliferative, cytotoxic Potential DNA interaction Plantago spp.
Key Structural Insights:
  • Glycosylation Position: Glucosylation at the 4'-OH position is shared among Farrerol 4'-O-glucopyranoside, luteolin 4'-O-glucoside, and ophioglonol 4'-O-glucoside, suggesting this site may enhance stability or receptor binding in certain contexts.
  • Substituent Complexity : Ozturkoside A contains additional caffeoyl and acetyl groups, which could enhance membrane permeability or antioxidant capacity compared to simpler glucosides .

Functional Comparisons

Antioxidant Activity:
  • Farrerol 4'-O-glucopyranoside: Indirect evidence from farrerol studies suggests glucosylation may prolong its antioxidant effects by slowing metabolism. Farrerol activates Nrf2, upregulating HO-1 and NQO1 while suppressing Keap1 and NOX4 .
  • Luteolin 4'-O-glucoside : Exhibits strong DPPH radical scavenging (IC₅₀ ~10 µM), comparable to Trolox, but lacks evidence for Nrf2 activation .
  • Ozturkoside A : The caffeoyl moiety likely enhances ROS scavenging, though specific data are unavailable .
Anti-Inflammatory and Nephroprotective Effects:
  • Farrerol and its derivatives mitigate cisplatin-induced renal damage by suppressing NF-κB/NLRP3 and TGF-β/Smad pathways, reducing fibrosis and inflammation . Structural analogs like cirsiliol glucoside may lack this specificity due to differing aglycone interactions.
Cytotoxicity and Therapeutic Windows:
  • Cirsiliol 4’-O-glucoside and 4'-O-demethylknipholone glucoside () show anti-proliferative effects, but their mechanisms (e.g., DNA damage) differ from farrerol’s cytoprotective role .
  • VP-16 (etoposide), a non-flavonoid glucoside, causes DNA strand breaks via topoisomerase II inhibition, highlighting how aglycone structure dictates functional outcomes .

Q & A

Q. What are the common methodologies for synthesizing Farrerol 4'-O-beta-D-glucopyranoside?

The synthesis typically involves regioselective glycosylation, where farrerol (a dihydroflavonol) is coupled with activated beta-D-glucopyranosyl donors. Enzymatic approaches using glycosyltransferases or engineered enzymes are also employed to enhance stereochemical fidelity . Key steps include protecting group strategies for hydroxyl moieties and purification via column chromatography (CC) or preparative HPLC .

Q. How is the structure of this compound elucidated?

Structural characterization relies on NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to confirm glycosidic linkages and aglycone configuration. Mass spectrometry (HR-ESI-MS) validates molecular weight and fragmentation patterns. Comparative analysis with reference compounds or databases (e.g., PubChem) is critical .

Q. What natural sources are reported for this compound?

The compound is isolated from plants in the Ericaceae and Lamiaceae families. Extraction protocols often use ethanol/water mixtures, followed by solvent partitioning and chromatographic separation. For example, it has been identified in Rhododendron species via LC-MS-guided fractionation .

Q. Which assays are used to validate its bioactivity in vitro?

Common assays include:

  • Antioxidant activity : DPPH radical scavenging, TEAC, and β-carotene/linoleic acid oxidation .
  • Anti-inflammatory effects : Inhibition of COX-2 or NF-κB in macrophage models.
  • Enzyme inhibition : Fluorescence-based assays for kinases or phosphodiesterases .

Advanced Research Questions

Q. How can researchers optimize the low yield of enzymatic glycosylation for this compound?

Strategies include:

  • Screening mutant glycosyltransferases for improved catalytic efficiency.
  • Using ionic liquid-based reaction systems to enhance substrate solubility.
  • Co-immobilizing enzymes with cofactor regeneration systems (e.g., NADPH) .

Q. What experimental approaches resolve contradictions in spectroscopic data for structurally similar analogs?

Discrepancies in NMR/MS data (e.g., overlapping signals) are addressed via:

  • Isotopic labeling (e.g., ¹³C-glucose feeding) to trace glycosylation sites.
  • X-ray crystallography for absolute configuration determination.
  • Computational modeling (DFT-based chemical shift predictions) .

Q. Why do certain plant species exhibit higher accumulation of this compound?

Ecological factors (e.g., UV exposure, pathogen stress) upregulate flavonoid biosynthesis pathways. Transcriptomic studies identify key regulators like MYB transcription factors or UDP-glucosyltransferases. Metabolomic profiling of field vs. controlled-growth samples quantifies environmental influences .

Q. How can conflicting bioactivity results between DPPH and cell-based assays be reconciled?

Discrepancies may arise from:

  • Solubility issues : Use of surfactants (e.g., Tween-80) or dimethyl sulfoxide (DMSO) carriers.
  • Cellular uptake barriers : Modify lipophilicity via ester prodrugs.
  • Assay interference : Pre-treat extracts with polyvinylpolypyrrolidone (PVPP) to remove polyphenols .

Q. What in vitro models are suitable for studying its metabolic stability?

  • Hepatocyte suspensions : Monitor phase II metabolism (glucuronidation/sulfation).
  • Caco-2 monolayers : Assess intestinal permeability and efflux via P-gp.
  • LC-MS/MS quantification : Track parent compound and metabolites .

Q. How can researchers address purification challenges from complex plant matrices?

Advanced methods include:

  • Hydrophilic interaction chromatography (HILIC) for polar glycosides.
  • Countercurrent chromatography (CCC) with solvent systems optimized for flavonoid glycosides.
  • Molecularly imprinted polymers (MIPs) for selective binding .

Methodological Considerations for Data Robustness

Q. What controls are essential in stability studies of this compound?

Include:

  • Temperature/pH gradients (e.g., 4°C–40°C, pH 2–8) to simulate physiological conditions.
  • Light exposure tests (UVA/UVB) with dark controls.
  • Enzymatic degradation assays (e.g., β-glucosidase treatment) .

Q. How can mechanistic studies differentiate its direct vs. indirect antioxidant effects?

Combine:

  • ROS scavenging assays (e.g., H2DCFDA in cell lines).
  • Gene expression profiling (Nrf2/ARE pathway activation).
  • CRISPR-Cas9 knockout models (e.g., Keap1−/− cells) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Farrerol 4'-O-beta-D-glucopyranoside
Reactant of Route 2
Farrerol 4'-O-beta-D-glucopyranoside

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